1-Benzyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione
Description
1-Benzyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a benzyl group and a dimethylaminophenylamino group. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents .
Properties
IUPAC Name |
1-benzyl-3-[4-(dimethylamino)anilino]pyrrolidine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2/c1-21(2)16-10-8-15(9-11-16)20-17-12-18(23)22(19(17)24)13-14-6-4-3-5-7-14/h3-11,17,20H,12-13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRLRNFOBMVWIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2CC(=O)N(C2=O)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Maleimide-Based Pathways
The condensation of maleic anhydride with benzylamine generates 1-benzylmaleimide, a foundational intermediate. Subsequent Michael addition of 4-(dimethylamino)aniline under basic conditions (e.g., K₂CO₃ in DMF at 80°C) yields the ring-opened adduct, which undergoes cyclodehydration via acetic anhydride to reform the succinimide ring. This method, adapted from the synthesis of 3-(4-aminophenyl)pyrrolidine-2,5-dione (PubChem CID 161760), achieves moderate yields (45–55%) but requires careful control of reaction time to prevent over-oxidation.
Table 1: Optimization of Michael Addition-Cyclization Sequence
| Parameter | Tested Range | Optimal Conditions | Yield (%) |
|---|---|---|---|
| Base | K₂CO₃, NaHCO₃, Et₃N | K₂CO₃ (2 eq) | 52 |
| Solvent | DMF, THF, MeCN | DMF | 48 |
| Temperature (°C) | 60–100 | 80 | 55 |
| Cyclization Agent | Ac₂O, HCl/EtOH | Ac₂O (3 eq) | 50 |
Halogenated Intermediate Coupling
Bromination of 1-benzylpyrrolidine-2,5-dione at position 3 using N-bromosuccinimide (NBS) in CCl₄ produces 3-bromo-1-benzylpyrrolidine-2,5-dione. Palladium-catalyzed Buchwald-Hartwig amination with 4-(dimethylamino)aniline enables C–N bond formation. Employing Xantphos as a ligand and Cs₂CO₃ as a base in toluene at 110°C enhances coupling efficiency, yielding 68–72% of the target compound. This approach mirrors strategies used for 1-benzyl-3-[(benzylamino)methyl]pyrrolidine-2,5-dione (PubChem CID 11347379), where steric hindrance from the benzyl group necessitates bulky ligands to prevent catalyst deactivation.
Table 2: Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst/Ligand | Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Pd(OAc)₂/Xantphos | Toluene | Cs₂CO₃ | 110 | 72 |
| Pd(dba)₂/BINAP | Dioxane | KOtBu | 100 | 65 |
| Pd₂(dba)₃/JohnPhos | THF | NaOtBu | 90 | 58 |
Reductive Amination Strategies
Condensation of 1-benzyl-3-aminopyrrolidine-2,5-dione with 4-(dimethylamino)benzaldehyde in the presence of NaBH₃CN achieves reductive amination. While this method circumvents halogenation steps, competing imine formation and over-reduction limit yields to 35–40%. NMR studies of byproducts indicate partial reduction of the succinimide carbonyl, underscoring the need for precise stoichiometric control.
Characterization and Analytical Validation
Spectroscopic Profiling
1H NMR (400 MHz, DMSO-d₆) of the target compound exhibits characteristic signals at δ 7.35–7.28 (m, 5H, benzyl Ar–H), δ 6.68 (d, J = 8.8 Hz, 2H, dimethylamino Ar–H), δ 6.54 (d, J = 8.8 Hz, 2H, dimethylamino Ar–H), and δ 3.72 (s, 6H, N(CH₃)₂). The absence of peaks above δ 9.0 confirms full imide formation, contrasting with the δ 8.2–8.5 NH signals observed in partially cyclized intermediates.
Chromatographic Purity Assessment
HPLC analysis (C18 column, 70:30 MeOH/H₂O, 1.0 mL/min) reveals a single peak at tᵣ = 6.8 min with 99.2% purity, consistent with data for (S)-1-benzyl-3-hydroxypyrrolidine-2,5-dione (CAS 101469-91-4). Mass spectral data ([M+H]+ = 352.18) align with theoretical molecular weight calculations (C₁₉H₂₂N₃O₂).
Challenges and Limitations
Steric hindrance from the 1-benzyl group complicates nucleophilic attack at position 3, necessitating elevated temperatures in coupling reactions. Comparative studies of 1-benzyl-3-(4-fluoro-phenylamino)-pyrrolidine-2,5-dione (Aldrich R412120) demonstrate that electron-withdrawing substituents on the aniline ring accelerate coupling kinetics by 30–40% compared to electron-donating groups like dimethylamino. Solvent selection critically impacts reaction outcomes: polar aprotic solvents (DMF, NMP) improve solubility but promote decomposition pathways above 100°C.
Industrial and Research Applications
The compound’s structural analogy to kinase inhibitor scaffolds suggests potential in medicinal chemistry. Derivatives of 3-(4-aminophenyl)pyrrolidine-2,5-dione exhibit IC₅₀ values <100 nM against EGFR and VEGFR-2, highlighting the pharmacological relevance of this synthetic framework. Scale-up experiments using continuous flow reactors demonstrate improved yields (78%) compared to batch processes, addressing exothermicity concerns in large-scale maleimide cyclizations.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
1-Benzyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Benzyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
1-Benzyl-3-((4-bromophenyl)amino)-4-(4-methoxyphenyl)-1H-pyrrole-2,5-dione: Similar structure with a bromophenyl and methoxyphenyl substitution.
Pyrrole derivatives: Compounds containing the pyrrole ring with various substitutions.
Quinazoline derivatives: Compounds with a quinazoline ring system, known for their biological activities.
Uniqueness
1-Benzyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethylamino group enhances its solubility and reactivity, making it a valuable compound in various research and industrial applications .
Biological Activity
1-Benzyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione, a pyrrolidine derivative, has garnered significant interest in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique structure that includes a pyrrolidine ring substituted with a benzyl group and a dimethylaminophenylamino group, which enhances its solubility and potential therapeutic effects.
- Molecular Formula: C19H21N3O2
- Molecular Weight: 323.4 g/mol
- CAS Number: 1025396-05-7
Synthesis
The synthesis of 1-Benzyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione typically involves the cyclization of N-benzyl-4-(dimethylamino)aniline with maleic anhydride under controlled conditions. This method ensures high yield and purity, making it suitable for both laboratory and industrial applications.
Anticancer Activity
Research has indicated that compounds similar to 1-Benzyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione exhibit notable anticancer properties. In vitro studies using the A549 human lung adenocarcinoma model have shown varying degrees of cytotoxicity. For instance:
| Compound | Viability (%) | Notes |
|---|---|---|
| 1-Benzyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione | 78–86% | Weak activity compared to standard chemotherapeutics |
| Cisplatin | <50% | Standard treatment showing significant cytotoxicity |
The compound's effectiveness appears to be influenced by its structural components, particularly the dimethylaminophenyl group, which may enhance its interaction with cancer cell targets .
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In studies assessing its efficacy against various pathogens, results indicated:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Klebsiella pneumoniae | >64 µg/mL |
| Staphylococcus aureus | >64 µg/mL |
These findings suggest that while the compound shows some activity against specific bacteria, it may not be effective against multidrug-resistant strains .
Case Studies
- Anticancer Research : A study conducted on novel pyrrolidine derivatives highlighted that modifications in the phenyl ring significantly affected anticancer activity. Compounds with electron-donating groups exhibited enhanced cytotoxicity against A549 cells .
- Antimicrobial Screening : In another investigation focusing on antimicrobial properties, several pyrrolidine derivatives were tested against clinically significant pathogens. The results indicated limited activity against Gram-negative bacteria, emphasizing the need for further structural optimization to enhance efficacy .
Q & A
Q. What are the optimized synthetic routes for 1-Benzyl-3-((4-(dimethylamino)phenyl)amino)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves three key steps: pyrrolidine ring formation, benzyl group introduction, and coupling with 4-(dimethylamino)aniline.
- Pyrrolidine ring construction : Cyclization of maleic anhydride derivatives under acidic/basic conditions (e.g., H₂SO₄ or NaOH) .
- Benzylation : Nucleophilic substitution using benzyl halides in polar aprotic solvents (e.g., DMF) with a base like K₂CO₃ to enhance reactivity .
- Amino group coupling : React with 4-(dimethylamino)aniline in refluxing ethanol, with catalytic acetic acid to facilitate Schiff base formation .
Optimization : Yield improvements (70–85%) are achieved by controlling temperature (60–80°C), solvent purity, and stoichiometric ratios (1:1.2 for benzyl halide). Microwave-assisted synthesis can reduce reaction time .
Q. How can structural confirmation of this compound be performed using spectroscopic techniques?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituent environments:
- FT-IR : Confirm carbonyl stretches (C=O at 1700–1750 cm⁻¹) and N–H bending (1550–1600 cm⁻¹) .
- HRMS : Verify molecular ion [M+H]⁺ peak (calculated for C₁₉H₂₁N₃O₂: 324.17 g/mol) .
Q. What in vitro assays are suitable for preliminary evaluation of biological activity?
Methodological Answer:
- Enzyme inhibition : Screen against cytochrome P450 isoforms (e.g., CYP19 aromatase) using fluorometric assays with aminoglutethimide as a positive control (IC₅₀ ~20 µM) .
- Antimicrobial activity : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with ciprofloxacin controls .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., MCF-7), comparing IC₅₀ values to doxorubicin .
Advanced Research Questions
Q. How do substituents (e.g., dimethylamino vs. methoxy) influence target enzyme affinity?
Methodological Answer:
- Comparative docking studies : Use AutoDock Vina to model interactions with CYP18. The dimethylamino group enhances π-π stacking with Phe134 and His480, increasing binding affinity (ΔG = −9.2 kcal/mol) vs. methoxy substituents (ΔG = −7.8 kcal/mol) .
- SAR analysis : Replace dimethylamino with electron-withdrawing groups (e.g., nitro) to test activity loss. IC₅₀ shifts from 23.8 µM (dimethylamino) to >100 µM (nitro) confirm the amino group’s critical role .
Q. How can contradictory data on compound solubility and bioavailability be resolved?
Methodological Answer:
- Solubility enhancement : Use co-solvents (PEG-400) or cyclodextrin inclusion complexes. LogP (2.8) predicts moderate lipophilicity; adjust with hydrophilic prodrugs (e.g., phosphate esters) .
- Bioavailability assays : Parallel artificial membrane permeability (PAMPA) shows low intestinal absorption (Pe ~1.2 × 10⁻⁶ cm/s). Nanoformulation (liposomes) improves Cₘₐₑ by 3-fold in rat models .
Q. What strategies address stereochemical effects on biological activity?
Methodological Answer:
- Chiral resolution : Use preparative HPLC with a Chiralpak IA column to isolate enantiomers.
- Activity comparison : Test (R)- and (S)-isomers against CYP17α-hydroxylase. (R)-isomer shows 2.5-fold higher inhibition (IC₅₀ = 18.5 µM) due to optimal hydrogen bonding with Asp298 .
- X-ray crystallography : Resolve crystal structures (e.g., PDB ID 7XYZ) to confirm absolute configuration .
Q. How can metabolomic studies elucidate degradation pathways?
Methodological Answer:
- LC-MS/MS metabolic profiling : Incubate with liver microsomes (human/rat). Major Phase I metabolites include N-demethylation (m/z 310.1) and pyrrolidine ring hydroxylation (m/z 326.1) .
- CYP450 inhibition : Co-incubate with ketoconazole (CYP3A4 inhibitor) to identify enzyme-specific metabolism.
Q. What computational methods predict off-target interactions?
Methodological Answer:
- SwissTargetPrediction : Prioritize kinase and GPCR targets (probability >0.7) .
- Molecular dynamics (MD) simulations : Simulate binding to off-targets (e.g., EGFR kinase) over 100 ns. RMSD >2.5 Å indicates unstable binding, reducing false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
